molecular formula C6H4BrIS B15196884 3-Bromo-2-iodobenzenethiol

3-Bromo-2-iodobenzenethiol

Cat. No.: B15196884
M. Wt: 314.97 g/mol
InChI Key: ZTLALIMLNPJVOZ-UHFFFAOYSA-N
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Description

3-Bromo-2-iodobenzenethiol (C₆H₄BrIS) is a halogenated aromatic thiol characterized by a benzene ring substituted with bromine at position 3, iodine at position 2, and a thiol (-SH) group. The thiol group confers nucleophilicity and acidity (pKa ~6–8 for aromatic thiols), while the halogens influence electronic and steric effects. Bromine and iodine, being heavy halogens, enhance molecular polarizability and may participate in halogen-bonding interactions .

Properties

Molecular Formula

C6H4BrIS

Molecular Weight

314.97 g/mol

IUPAC Name

3-bromo-2-iodobenzenethiol

InChI

InChI=1S/C6H4BrIS/c7-4-2-1-3-5(9)6(4)8/h1-3,9H

InChI Key

ZTLALIMLNPJVOZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Br)I)S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-iodobenzenethiol typically involves the halogenation of benzenethiol derivatives. One common method is the sequential bromination and iodination of benzenethiol. The reaction conditions often require the use of halogenating agents such as bromine (Br2) and iodine (I2) in the presence of a catalyst or under specific temperature and solvent conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, where the reaction parameters are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of production .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-iodobenzenethiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3-Bromo-2-iodobenzenethiol involves its interaction with molecular targets through its thiol group and halogen atoms. The thiol group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The halogen atoms can participate in halogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

3-Bromo-2-iodobenzyl Bromide (C₇H₅Br₂I)

  • Structure : Benzene ring with bromine (position 3), iodine (position 2), and a benzyl bromide group (CH₂Br) .
  • Key Differences :
    • The absence of a thiol group reduces nucleophilic reactivity compared to 3-bromo-2-iodobenzenethiol.
    • Benzyl bromide’s higher molecular weight (MW: 383.83 g/mol vs. ~314.97 g/mol for the thiol analog) and dual bromine atoms increase steric hindrance.
    • Reactivity: Benzyl bromide is prone to nucleophilic substitution (SN2), whereas the thiol group may engage in disulfide bond formation or metal coordination .

3-Bromo-2-(bromomethyl)-1-propanol (C₄H₈Br₂O)

  • Structure : A brominated alkyl alcohol with bromine at positions 3 and 2-(bromomethyl) .
  • Key Differences: Aliphatic vs. aromatic backbone: Reduced conjugation and aromatic stability. Functional groups: The hydroxyl (-OH) group exhibits lower acidity (pKa ~15–16) compared to aromatic thiols. Regulatory Status: Limited toxicity data (per ECHA/eChemPortal), suggesting understudied hazards, unlike aromatic thiols, which are better characterized .

3-Amino-2-bromophenol (C₆H₆BrNO)

  • Structure: Phenol derivative with amino (-NH₂) and bromine substituents .
  • Key Differences: Acidity: Phenolic -OH (pKa ~10) is less acidic than thiols. Electronic Effects: The electron-donating amino group alters ring reactivity (e.g., directing electrophilic substitution to specific positions). Applications: Used in dye synthesis, whereas halogenated thiols are more common in catalysis or polymer chemistry .

Tabulated Comparison of Key Properties

Compound Molecular Formula Functional Groups Molecular Weight (g/mol) Key Reactivity/Applications
This compound C₆H₄BrIS Thiol, Br, I ~314.97 Nucleophilic substitution, metal ligation
3-Bromo-2-iodobenzyl bromide C₇H₅Br₂I Benzyl bromide, Br, I 383.83 SN2 reactions, polymer initiator
3-Bromo-2-(bromomethyl)-1-propanol C₄H₈Br₂O Alcohol, Br 263.82 Flame retardant intermediate
3-Amino-2-bromophenol C₆H₆BrNO Phenol, NH₂, Br 188.02 Dye synthesis, pharmaceutical precursor

Research Findings and Implications

  • Electronic Effects: Iodine’s polarizability in this compound enhances intermolecular interactions, which are less pronounced in bromine-only analogs like 3-bromo-2-(bromomethyl)-1-propanol .
  • Steric Hindrance : Benzyl bromide derivatives exhibit higher steric bulk compared to thiols, limiting their utility in fine chemical synthesis .
  • Regulatory Gaps: Brominated aliphatic compounds (e.g., 3-bromo-2-(bromomethyl)-1-propanol) lack comprehensive hazard data, underscoring the need for prioritized risk assessment .

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